(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione
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Overview
Description
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with trifluoroacetic anhydride to form an intermediate, which is then reacted with 4-methoxyphenylhydrazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for developing bioactive compounds.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases or conditions.
Industry
In the industrial sector, (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-bromobenzoate: Known for its polymorphic forms and different mechanical properties.
2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
4-bromo-2-methoxyphenol: An important intermediate in organic synthesis and pharmaceuticals.
Uniqueness
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methoxyphenyl)hydrazone] stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C17H12BrF3N2O3 |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
(Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H12BrF3N2O3/c1-26-13-8-6-12(7-9-13)22-23-14(16(25)17(19,20)21)15(24)10-2-4-11(18)5-3-10/h2-9,24H,1H3/b15-14-,23-22? |
InChI Key |
YLHSFZZHGOXELP-HYBMSBHASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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